molecular formula C10H14OS B14689371 [(Propane-1-sulfinyl)methyl]benzene CAS No. 32785-53-8

[(Propane-1-sulfinyl)methyl]benzene

Cat. No.: B14689371
CAS No.: 32785-53-8
M. Wt: 182.28 g/mol
InChI Key: GUWDPSJZAWDIRC-UHFFFAOYSA-N
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Description

[(Propane-1-sulfinyl)methyl]benzene is a sulfur-containing aromatic compound characterized by a propane chain terminated with a sulfinyl group (–S=O) attached to a benzyl moiety. The sulfinyl group introduces polarity and electron-withdrawing effects, which can influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

32785-53-8

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

propylsulfinylmethylbenzene

InChI

InChI=1S/C10H14OS/c1-2-8-12(11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

GUWDPSJZAWDIRC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Propane-1-sulfinyl)methyl]benzene typically involves the reaction of benzyl chloride with propane-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in benzyl chloride is replaced by the propane-1-sulfinyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of [(Propane-1-sulfinyl)methyl]benzene can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

[(Propane-1-sulfinyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Propane-1-sulfinyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfoxide-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Propane-1-sulfinyl)methyl]benzene involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

The following analysis compares [(Propane-1-sulfinyl)methyl]benzene with sulfur-containing benzene derivatives and leverages insights from the provided evidence where applicable.

Functional Group Analysis
Compound Functional Group Oxidation State Key Properties References
[(Propane-1-sulfinyl)methyl]benzene Sulfinyl (–S=O) +4 Moderate polarity, chiral center potential, electron-withdrawing effect. N/A (hypothetical)
1-Chloro-4-(phenylsulfonyl)benzene Sulfonyl (–SO₂) +6 Higher oxidation state, stronger electron-withdrawing effect, thermal stability.
4-[5-(4-Chlorophenyl)...]benzenesulfonamide Sulfonamide (–SO₂NH₂) +6 Hydrogen-bonding capability, bioactivity (e.g., enzyme inhibition).
Benzene (C₆H₆) 0 Nonpolar, π-electron rich; adsorption on Pt involves DEA, DD, and DI mechanisms.

Key Observations :

  • Sulfinyl vs. Sulfonyl: The sulfinyl group (–S=O) is less oxidized than sulfonyl (–SO₂), resulting in lower polarity and weaker electron-withdrawing effects. Sulfonyl derivatives (e.g., in pesticides like Sulphenone ) exhibit greater thermal and chemical stability due to their higher oxidation state.
  • Sulfonamides : The sulfonamide group (–SO₂NH₂) introduces hydrogen-bonding capacity, often exploited in pharmaceuticals (e.g., sulfa drugs) . In contrast, sulfinyl groups may enhance chirality but lack direct bioactivity evidence in the provided data.
  • Parent Benzene : Adsorption studies on Pt surfaces (e.g., DEA, DD, and DI mechanisms ) highlight benzene’s π-electron interactions. Substituents like sulfinyl groups likely alter adsorption behavior by introducing steric and electronic effects.
Electronic and Surface Interaction Properties

Evidence from benzene adsorption on Pt surfaces () reveals that:

  • Electron-Stimulated Desorption (ESD) : Benzene films on Pt undergo dissociation via DEA (dissociative electron attachment), DD (dipolar dissociation), and DI (dissociative ionization). DD dominates at higher electron energies (~950 eV), with desorption yields dependent on film thickness (0.5–12 ML) .
Stability and Reactivity
  • Thermal Stability : Sulfonyl and sulfonamide derivatives () are typically more stable than sulfoxides due to higher oxidation states. Sulfinyl compounds may undergo redox reactions (e.g., oxidation to sulfonyl).
  • Reactivity Trends :
    • Sulfinyl : Prone to nucleophilic attack at sulfur due to partial positive charge.
    • Sulfonyl : Less reactive toward nucleophiles but susceptible to strong reducing agents.

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